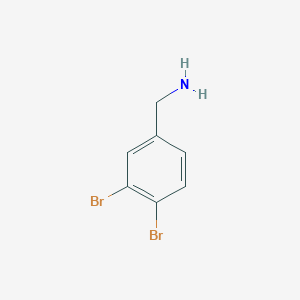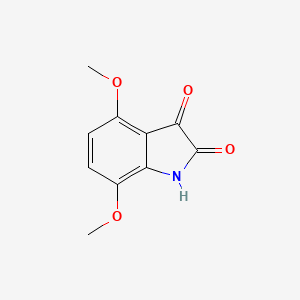![molecular formula C12H6S4 B3055458 2,2'-Bithieno[3,2-b]thiophene CAS No. 648430-73-3](/img/structure/B3055458.png)
2,2'-Bithieno[3,2-b]thiophene
Vue d'ensemble
Description
2,2’-Bithieno[3,2-b]thiophene is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .
Synthesis Analysis
2,2’-Bithieno[3,2-b]thiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymers .Molecular Structure Analysis
The molecular structure of 2,2’-Bithieno[3,2-b]thiophene is represented by the empirical formula C12H6S4 . The molecular weight is 278.44 .Chemical Reactions Analysis
2,2’-Bithieno[3,2-b]thiophene has been used in the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . It has also been used in the synthesis of conjugated polymers for organic field-effect transistor applications .Physical And Chemical Properties Analysis
2,2’-Bithieno[3,2-b]thiophene is a powder or crystal with a melting point of 232-238 °C . The polymers synthesized from it showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Applications De Recherche Scientifique
Optical and Electronic Properties
- Optical Properties in Platinum(II) Poly-ynes : The incorporation of 2,2'-Bithieno[3,2-b]thiophene into platinum(II) poly-ynes shows higher energy excited states in thin films compared to nonfused systems, attributed to fewer double bonds and an additional sulfur atom in the fused system (Devi et al., 2009).
- Electronic and Solid-State Structure Influences : Substitution of furan rings in oligomers containing this compound leads to changes in electronic properties and solid-state structure, including narrower HOMO-LUMO gaps and higher fluorescence quantum yields (Henssler & Matzger, 2012).
Applications in Energy Storage and Conversion
- Lithium Ion Batteries : Thiophene derivatives, including 2,2'-Bithiophene, improve the cycling performance of high-voltage LiCoO2 in lithium-ion batteries by forming a protective layer that improves cycling stability (Xia, Xia, & Liu, 2015).
- Dye-Sensitized Solar Cells : An indacenodithieno[3,2-b]thiophene-based organic dye shows promise for use in solid-state p-type dye-sensitized solar cells, with significantly suppressed charge recombination losses (Xu et al., 2019).
Applications in Electronics
- Organic Thin-Film Transistors : Thieno[3,2-b]thiophene derivatives demonstrate potential as semiconductors for organic thin-film transistors, showing high carrier mobilities and operational stability in air (Usta, Lu, Facchetti, & Marks, 2006).
- Polymer Semiconductor Nanoparticles : Polymer semiconductors based on dithieno[3,2-b;2′,3′-d]thiophene exhibit high field-effect mobility and current on/off ratio when used in thin-film transistors, making them suitable for solution-processing techniques (Li et al., 2008).
Other Applications
- Electrochromic Materials : Conducting polymers derived from poly-2,2′bithiophene, including those with thieno[3,2-b]thiophene derivatives, show promise as electrochromic materials with high efficiency, fast switching response, and good optical memory (Mastragostino, Marinangeli, Corradini, & Giacobbe, 1989).
Mécanisme D'action
Target of Action
2,2’-Bithieno[3,2-b]thiophene is primarily used as a binary pi-conjugated spacer in the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . It is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials .
Mode of Action
The compound interacts with its targets by extending the π-conjugation structure of the polymer backbone . This interaction enhances the photovoltaic performance of polymer solar cells (PSCs) by inserting an additional appropriate donor unit in the D–A polymer .
Biochemical Pathways
The biochemical pathways affected by 2,2’-Bithieno[3,2-b]thiophene are primarily related to the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . The compound’s role in these pathways contributes to the development of organic electronic devices .
Pharmacokinetics
Its molecular weight of 27844 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2,2’-Bithieno[3,2-b]thiophene’s action are primarily observed in its role as a binary pi-conjugated spacer in the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . It contributes to the development of organic electronic devices with higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Action Environment
The action, efficacy, and stability of 2,2’-Bithieno[3,2-b]thiophene can be influenced by various environmental factors. For instance, the alkylation on the terminal thiophene ring can effectively tune the molecular stacking from a cofacial herringbone stacking mode to layer-by-layer packing . More research is needed to fully understand the influence of environmental factors on this compound’s action.
Safety and Hazards
Orientations Futures
2,2’-Bithieno[3,2-b]thiophene is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more .
Propriétés
IUPAC Name |
5-thieno[3,2-b]thiophen-5-ylthieno[3,2-b]thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S4/c1-3-13-9-5-11(15-7(1)9)12-6-10-8(16-12)2-4-14-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFFDKMGCBNSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C3=CC4=C(S3)C=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461717 | |
| Record name | 2,2'-Bithieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648430-73-3 | |
| Record name | 2,2'-Bithieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 648430-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B3055379.png)


![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)

![14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one](/img/structure/B3055387.png)

![Benzyl [(4-methylbenzene-1-sulfonyl)oxy]carbamate](/img/structure/B3055393.png)

![N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3055395.png)

